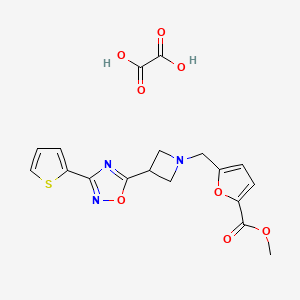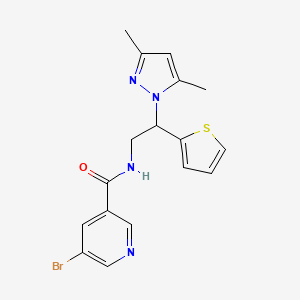
Methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The azetidine-oxadiazole intermediate is reacted with furan-2-carboxylic acid or its derivatives under esterification conditions (e.g., using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP)) to form the furan-2-carboxylate moiety.
Formation of Final Compound
The methyl esterification of the furan-2-carboxylate intermediate is achieved using methanol in the presence of an acid catalyst like sulfuric acid.
The oxalate salt is formed by reacting the methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate with oxalic acid.
Industrial Production Methods
The industrial production of this compound can follow the synthetic route described, scaled up in batch or continuous-flow processes. Precautions must be taken to control reaction conditions to ensure purity and yield, such as temperature control, solvent selection, and reagent purification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Compounds
Thiophene-2-carboxylic acid: : Reacted with hydroxylamine hydrochloride to form thiophene-2-carboxamidoxime.
1,2,4-Oxadiazole Formation: : Thiophene-2-carboxamidoxime is cyclized using acetic anhydride to form the 1,2,4-oxadiazole ring.
Assembly of Azetidine Ring
The 1,2,4-oxadiazole intermediate undergoes a nucleophilic substitution with azetidine, facilitated by a base such as sodium hydride or potassium carbonate, forming the azetidine-oxadiazole structure.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The thiophene ring may undergo oxidation with reagents such as hydrogen peroxide or peracids, forming sulfoxides or sulfones.
Reduction: : The oxadiazole ring may be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, particularly at the methylene bridge adjacent to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide, potassium carbonate).
Major Products
Oxidation: : Sulfoxides or sulfones derived from the thiophene ring.
Reduction: : Reduced oxadiazole derivatives.
Substitution: : Functionalized azetidine derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : The compound’s multiple functional groups may facilitate catalysis in organic reactions.
Material Science: : Potential use in the synthesis of novel polymers or as a building block in organic electronics.
Biology
Antimicrobial Agents: : The oxadiazole and thiophene rings suggest potential antimicrobial properties.
Drug Development: : Possible use as a pharmacophore in designing new therapeutics.
Medicine
Pharmacology: : Investigated for potential therapeutic effects on diseases involving oxidative stress or microbial infections.
Industry
Agriculture: : Potential use in designing new agrochemicals.
Biotechnology: : Applications in developing bioconjugates and biosensors.
Mecanismo De Acción
The mechanism by which Methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate exerts its effects depends on its specific application. For instance, as an antimicrobial agent, the compound may disrupt bacterial cell walls or inhibit key enzymes. In catalysis, its multiple functional groups provide sites for facilitating chemical reactions.
Comparación Con Compuestos Similares
Unique Features
The combination of thiophene, 1,2,4-oxadiazole, azetidine, and furan rings is unique.
The compound’s structural complexity provides distinct reactivity and specificity compared to simpler analogs.
Similar Compounds
Methyl 5-((3-(3-thienyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxylate: : Similar but lacks the azetidine ring.
Methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate: : Substitutes an oxadiazole ring with a thiadiazole ring.
Hope this gives you the detailed breakdown you needed!
Propiedades
IUPAC Name |
methyl 5-[[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S.C2H2O4/c1-21-16(20)12-5-4-11(22-12)9-19-7-10(8-19)15-17-14(18-23-15)13-3-2-6-24-13;3-1(4)2(5)6/h2-6,10H,7-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMLENMUFCPIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2700834.png)

![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)
![4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2700839.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2700842.png)

![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2700845.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)
![N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2700848.png)
![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)
